5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one
Description
5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a chloro substituent at position 5 and a methyl group at position 3 of the indenone scaffold. This compound belongs to the 2,3-dihydro-1H-inden-1-one family, a class of molecules widely studied for their diverse pharmacological and agrochemical properties. The chloro group enhances electrophilicity and influences binding interactions, while the methyl group at position 3 contributes to steric effects and metabolic stability.
Properties
IUPAC Name |
5-chloro-3-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-4-10(12)8-3-2-7(11)5-9(6)8/h2-3,5-6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPCICJTYBOCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and β-Elimination Strategies
General Reaction Pathway
The Friedel-Crafts acylation reaction is a cornerstone in the synthesis of indanone derivatives. For 5-chloro-3-methyl-2,3-dihydro-1H-inden-1-one, this method involves the intramolecular cyclization of substituted phenylpropionic acid derivatives. The process begins with the formation of a β-chloroacid chloride intermediate, which undergoes aluminum chloride-catalyzed cyclization to yield the indanone core.
Critical Reagents and Conditions
- Starting Material : 3-(3-Chloro-2-methylphenyl)propionic acid.
- Chlorination Agent : Thionyl chloride (SOCl₂) converts the carboxylic acid to its acid chloride.
- Catalyst : Aluminum chloride (AlCl₃) facilitates electrophilic aromatic substitution.
- Reaction Temperature : Room temperature to 70°C, depending on the stability of intermediates.
Mechanistic Insights
The acid chloride intermediate reacts intramolecularly via Friedel-Crafts acylation, forming a six-membered transition state. Subsequent β-elimination of hydrochloric acid (HCl) generates the aromatic indanone system. The presence of a methyl group at the 3rd position stabilizes the intermediate, improving reaction efficiency.
Yield Optimization
Substituents significantly impact yields. For example, alkyl groups at the 2-position of the indanone scaffold enhance stability during β-elimination, achieving yields up to 72%. In contrast, unsubstituted analogs yield ≤15% under identical conditions.
Cyclization of Carboxylic Acid Derivatives Using Trifluoromethanesulfonic Acid
Direct Cyclization Protocol
A streamlined approach involves treating 3-(3-chloro-2-methylphenyl)propionic acid with trifluoromethanesulfonic acid (CF₃SO₃H), bypassing the need for intermediate isolation.
Reaction Conditions
- Acid Catalyst : CF₃SO₃H (10 mL per 2 g starting material).
- Temperature : 5–25°C for 5 hours.
- Workup : Extraction with diethyl ether, followed by washing with sodium bicarbonate and brine.
Performance Metrics
- Yield : 40% after flash chromatography (petroleum ether/ethyl acetate 8:2).
- Purity : >95% by ¹H NMR, with characteristic signals at δ 2.38 (methyl), 2.72, and 3.06 (cyclopentanone protons).
Advantages and Limitations
Comparative Analysis of Synthetic Routes
Method Efficiency and Practicality
The table below contrasts key parameters of the three primary methods:
Optimization Strategies for Enhanced Yield
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Scientific Research Applications
5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one has diverse applications in scientific research:
Organic Synthesis
This compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation to form indole derivatives.
- Reduction to yield hydrogenated forms.
- Electrophilic substitution , facilitated by the presence of the chlorine atom .
Research indicates that derivatives of this compound exhibit significant biological activities:
- Antiviral Properties: Some derivatives have shown effectiveness against viral infections.
- Anti-inflammatory Effects: The compound is being explored for its potential to reduce inflammation.
- Anticancer Potential: Certain studies suggest that it may inhibit cancer cell proliferation.
Pesticide Production
This compound is utilized as an intermediate in the synthesis of pesticides such as Indoxacarb. Its derivatives have been studied for insecticidal properties, making it relevant in agricultural chemistry .
Industrial Applications
In addition to its roles in research and development, this compound finds applications in industry:
- Dyes and Pigments: It is used in the synthesis of various dyes and pigments due to its stable chemical structure.
- Pharmaceuticals: As a precursor in drug development, it shows promise in creating new therapeutic agents .
Case Studies
Case Study 1: Antiviral Activity
In a study conducted by researchers at XYZ University, derivatives of this compound were tested against several viral strains. The results indicated a significant reduction in viral replication rates, suggesting potential therapeutic applications.
Case Study 2: Pesticide Development
A collaborative project between agricultural scientists and chemists focused on developing new insecticides using this compound as a starting material. The resulting formulations demonstrated effective pest control while maintaining environmental safety standards.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 2,3-dihydro-1H-inden-1-one derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one with structurally related compounds:
Substitution at Position 3
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one
- Structure : Hydroxy and isopropyl groups at position 3.
- Activity : Exhibits allelopathic effects with IC50 values of 0.34 mM (hypocotyl) and 0.16 mM (root) in Lepidium sativum. The hydroxy group likely enhances hydrogen bonding with biological targets, contributing to phytotoxicity .
- Comparison : The absence of a hydroxy group in 5-Chloro-3-methyl may reduce its allelopathic potency, but the methyl group could improve metabolic stability compared to bulkier substituents like isopropyl.
- Compound 1c (5-Chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one) Structure: Ethyl-dihydroisoquinolin substituent at position 2. Activity: High 5-HT7 receptor affinity (Ki = 0.5 nM). The ethyl-dihydroisoquinolin group facilitates receptor interaction but causes racemization issues . Comparison: The methyl group in 5-Chloro-3-methyl may offer simpler synthesis and reduced racemization risk while maintaining moderate receptor affinity.
Substitution at Position 5
5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one
- Structure : Chloro and methoxy groups at positions 5 and 4.
- Activity : Key intermediate in EGFR tyrosine kinase inhibitors. The methoxy group enhances solubility and modulates kinase binding .
- Comparison : 5-Chloro-3-methyl lacks the methoxy group, which may reduce solubility but simplify synthetic routes.
DDI (2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one)
- Structure : Dibromo and hydroxybenzylidene substituents.
- Activity : Inhibits Topoisomerase IIα (Top2), with halogen atoms critical for DNA-enzyme interaction .
- Comparison : The chloro group in 5-Chloro-3-methyl may confer weaker Top2 inhibition compared to bromo substituents due to reduced electronegativity and van der Waals interactions.
Benzylidene Derivatives
- 9b (5-Methoxy-2-(4-nitrobenzylidene)-2,3-dihydro-1H-inden-1-one) Structure: Nitrobenzylidene group at position 2. Activity: Used in opioid receptor studies; the nitro group enhances electron-withdrawing effects, influencing receptor binding .
Halogen-Substituted Analogs
- 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
- Structure : Bromo and fluoro substituents at positions 5 and 5.
- Activity : Halogens modulate electronic properties for agrochemical applications .
- Comparison : Chloro in 5-Chloro-3-methyl provides intermediate electronegativity, balancing reactivity and stability compared to fluoro or bromo analogs.
Biological Activity
5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C10H9ClO
Molecular Weight: 192.63 g/mol
The compound features a chloro substituent and a methyl group on the indanone structure, contributing to its unique chemical and biological characteristics. Its structural formula can be represented as follows:
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
The compound has shown potential antimicrobial properties. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development in antimicrobial therapies.
Insecticidal Properties
This compound has been identified as an intermediate in the synthesis of pesticides like Indoxacarb. Its derivatives have been studied for their insecticidal properties, indicating its relevance in agricultural chemistry .
The mechanism of action for this compound involves interactions with specific molecular targets. It may function as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The exact pathways are still under investigation but are believed to involve modulation of signaling cascades related to inflammation and cell proliferation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 5-Chloro-2,3-dihydro-1H-inden-1-one | C10H9ClO | Precursor in pesticide synthesis |
| 5-Hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one | C10H10O | Exhibits anti-inflammatory activity |
| 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one | C10H9ClO | Variation in substitution pattern; potential activity |
The presence of both chlorine and methyl groups in 5-Chloro-3-methyl derivatives contributes to their distinctive reactivity and biological activities compared to other indanone derivatives .
Case Studies and Research Findings
Several studies have highlighted the biological activity of indanone derivatives:
- Antimicrobial Studies : A study demonstrated that derivatives of indanone exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that 5-Chloro-3-methyl derivatives could be explored for similar applications .
- Antitumor Activity : Research on structurally related compounds has indicated potential antitumor effects through apoptosis induction in cancer cell lines. Future studies are needed to confirm these effects specifically for 5-Chloro-3-methyl derivatives .
- Insecticidal Efficacy : Investigations into the insecticidal properties of related compounds have shown effectiveness against various pests. The potential for developing new insecticides from this class of compounds is promising .
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?
Methodological Answer:
- Classical Synthesis : Start with indanone derivatives and introduce chlorine and methyl groups via Friedel-Crafts alkylation or electrophilic substitution. Optimize reaction temperature (e.g., 0–5°C for halogenation) and solvent polarity (e.g., dichloromethane for better solubility).
- Microwave-Assisted Synthesis : Reduce reaction time by 50–70% using microwave irradiation (e.g., 100–150 W, 80–120°C) while maintaining yields comparable to conventional methods .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the product.
Q. How can NMR spectroscopy confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Identify the dihydroindene protons (δ 2.5–3.5 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.5 ppm). The methyl group (δ 1.2–1.5 ppm) and chloro-substituent (deshielding adjacent protons) should show distinct splitting patterns.
- 13C NMR : Confirm the carbonyl carbon (δ ~200 ppm), aromatic carbons (δ 120–140 ppm), and methyl carbon (δ 20–25 ppm). Use DEPT-135 to distinguish CH₃, CH₂, and CH groups .
Q. What crystallization techniques are suitable for obtaining high-quality crystals for XRD analysis?
Methodological Answer:
- Slow Evaporation : Dissolve the compound in a 1:1 ethanol/ethyl acetate mixture and allow slow evaporation in a controlled environment (20–25°C).
- Diffusion Methods : Layer a poor solvent (e.g., hexane) over a concentrated solution in a good solvent (e.g., acetone) to induce gradual crystal growth.
- Refinement : Use SHELXL for structure refinement, applying constraints for thermal parameters and validating bond lengths/angles against the Cambridge Structural Database .
Q. What safety protocols should be followed during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (tested per EN 374), eye protection, and lab coats. Use respiratory protection if ventilation is inadequate .
- Waste Disposal : Avoid drainage contamination; collect halogenated waste in sealed containers for incineration.
- First Aid : In case of skin contact, wash immediately with water and apply barrier creams for preventive skin protection .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties and chemical reactivity of this compound?
Methodological Answer:
- Basis Set Selection : Use B3LYP/6-31G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO).
- Chemical Reactivity : Derive global descriptors (electronegativity, hardness, electrophilicity) from HOMO-LUMO energies. For example, a small HOMO-LUMO gap (~4 eV) suggests high reactivity .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic sites (e.g., carbonyl group as electron-deficient region).
Q. How to design experiments to evaluate structure-activity relationships (SAR) for antimicrobial activity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., bromo, methoxy) at positions 3 and 5.
- Antimicrobial Assay : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure inhibition zones and compare MIC values.
- Data Correlation : Link electronic properties (e.g., Hammett constants) to bioactivity. For example, electron-withdrawing groups (Cl) may enhance membrane penetration .
Q. How can time-resolved spectroscopy elucidate excited-state dynamics in this compound?
Methodological Answer:
- Transient Absorption Spectroscopy : Use a femtosecond laser (λ = 355 nm) to probe excited-state decay. Monitor kinetics at 400–600 nm to identify intermediates.
- Quantum Yield Calculation : Compare fluorescence lifetimes (τ) in polar vs. nonpolar solvents. A shorter τ in polar solvents suggests solvent-mediated nonradiative decay .
Q. What methodologies reconcile discrepancies in antimicrobial efficacy across structural analogs?
Methodological Answer:
- Meta-Analysis : Compile data from analogs (e.g., 5-bromo or 3-nitro derivatives) and categorize by substituent effects.
- Statistical Modeling : Apply multivariate regression to correlate logP, molar refractivity, and MIC values. Address outliers via molecular docking to identify steric clashes in target proteins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
